molecular formula C17H17ClN2O3S B5020967 4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide

4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5020967
M. Wt: 364.8 g/mol
InChI Key: VCZFHXXBZSKOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CPB, is a chemical compound that belongs to the class of sulfonamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide is known to selectively inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. This inhibition leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CAIX activity, the reduction of tumor growth and metastasis, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for CAIX inhibition, which makes it a potential candidate for the development of cancer therapeutics. However, its limitations include its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the study of 4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide, including the development of more potent and selective CAIX inhibitors, the investigation of its potential role in other diseases such as inflammation and diabetes, and the exploration of its potential use in combination with other cancer therapeutics. Further research is also needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorosulfonylbenzoic acid. This is then reacted with N-phenylpyrrolidine to form the final product, this compound.

Scientific Research Applications

4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential role in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

4-chloro-N-phenyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-9-8-13(17(21)19-14-6-2-1-3-7-14)12-16(15)24(22,23)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZFHXXBZSKOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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